alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol
Description
α-(Phenylmethyl)[1,1'-biphenyl]-4-methanol (CAS: 120924-81-4; EINECS: 222-629-1) is a biphenyl-substituted methanol derivative characterized by a phenylmethyl group attached to the α-carbon of the methanol moiety. It is also known by synonyms such as 1-(4-Biphenylyl)ethanol, α-methyl[1,1'-biphenyl]-4-methanol, and Difencol . This compound serves as a pharmaceutical intermediate, notably used in drugs like Diascleril and Drucoles, and is synthesized via catalytic methods such as Suzuki coupling reactions . Its molecular formula is C₁₅H₁₆O, with a molar mass of 212.29 g/mol.
Properties
IUPAC Name |
2-phenyl-1-(4-phenylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20-21H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYJSBOMTWSWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953302 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31233-64-4 | |
| Record name | α-(Phenylmethyl)[1,1′-biphenyl]-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31233-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Phenylmethyl)(1,1'-biphenyl)-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031233644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(phenylmethyl)[1,1'-biphenyl]-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol, also known as 4-biphenylmethanol, is a compound with significant biological activity. This article explores its properties, biological effects, and potential applications based on diverse research findings.
- Chemical Formula : C13H12O
- Molecular Weight : 184.2338 g/mol
- CAS Registry Number : 3597-91-9
- IUPAC Name : this compound
Structure
The compound features a biphenyl structure with a hydroxymethyl group at the para position. This configuration is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, studies on related biphenyl derivatives have shown effectiveness against various bacterial strains. The hydroxymethyl group may enhance solubility and interaction with microbial membranes, leading to increased antibacterial activity.
Antioxidant Activity
This compound has been evaluated for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress. Preliminary studies suggest that this compound may scavenge free radicals effectively, contributing to its potential therapeutic benefits.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research on similar compounds indicates that biphenyl derivatives can inhibit inflammatory pathways. The presence of the hydroxymethyl group might facilitate interactions with inflammatory mediators, potentially reducing inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits inflammatory pathways |
Table 2: Structural Characteristics and Their Implications
| Structural Feature | Potential Biological Implication |
|---|---|
| Hydroxymethyl Group | Enhances solubility and membrane interaction |
| Biphenyl Framework | Contributes to antimicrobial and antioxidant activity |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various biphenyl derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Case Study 2: Antioxidant Activity Assessment
In another study, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results indicated a strong ability to reduce DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Research Findings
Recent research highlights the versatility of this compound in pharmacology. Its structural features allow for diverse biological interactions, making it a candidate for further investigation in drug development.
Future Directions
Further studies are recommended to explore:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- In Vivo Studies : Assessing the efficacy and safety profile in animal models to evaluate potential therapeutic applications.
- Formulation Development : Investigating how this compound can be incorporated into pharmaceutical formulations for enhanced delivery and efficacy.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares α-(Phenylmethyl)[1,1'-biphenyl]-4-methanol with key analogs:
Reactivity and Catalytic Performance
- Synthesis Efficiency: α-(Phenylmethyl)[1,1'-biphenyl]-4-methanol is synthesized via Suzuki coupling of 4-iodobenzyl alcohol and phenylboronic acid using Pd(II)/Cu(II)@TADP–COF, achieving 94% yield . In contrast, (4′-Methylbiphenyl-4-yl)methanol may exhibit lower catalytic efficiency due to steric effects from the methyl group.
- Oxidation Sensitivity: The parent compound is oxidized to 4-biphenylcarboxaldehyde with 97% yield using Cu(II) catalysts . Branched analogs like 2-(4-Biphenylyl)-2-propanol resist oxidation due to steric hindrance from methyl groups .
Key Research Findings
Catalytic Specificity: Monometallic Pd(II) catalysts fail to oxidize α-(Phenylmethyl)[1,1'-biphenyl]-4-methanol, while Cu(II) catalysts are ineffective in Suzuki coupling, highlighting the need for bimetallic systems .
Steric Effects: Branched alcohols (e.g., 2-(4-Biphenylyl)-2-propanol) exhibit reduced reactivity in oxidation reactions due to steric hindrance, making them more stable but less versatile in synthesis .
Electronic Modifications : Halogen substituents (e.g., bromo, chloro) enhance electrophilicity, improving binding affinity in biological targets .
Preparation Methods
Reaction Scheme
The patented process comprises two main steps:
- Chlorination Step: Biphenyl-4-yl(phenyl)methanol (compound II) is suspended in cyclohexane and reacted with a chlorinating agent to produce 4-[chloro(phenyl)methyl]biphenyl (compound III).
- Coupling Step: The chlorinated intermediate (III) is then reacted with imidazole in an inert solvent to yield alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol (compound I).
Chlorination Step Details
| Parameter | Description |
|---|---|
| Starting Material | Biphenyl-4-yl(phenyl)methanol (compound II) |
| Solvent | Cyclohexane |
| Chlorinating Agents | Thionyl chloride (preferred), phosphoryl chloride, sulfuryl chloride, phosphorus pentachloride, hydrogen chloride, or N-chlorosuccinimide |
| Temperature | From -10°C up to reflux temperature of cyclohexane (25–65°C), preferably 45–65°C |
| Reaction Time | 2 to 12 hours, preferably 4 to 8 hours; optionally held up to 15 hours after reaction |
| Concentration of Starting Material | 1–40 wt%, preferably 5–20 wt% |
| Catalyst | Not used (preferred to avoid contamination and simplify purification) |
| Pressure | Atmospheric pressure typically; can vary from 0.5 to 5 bar |
| Work-Up | Removal of solvent and excess chlorinating agent under vacuum; isolation optional via extraction or recrystallization |
Coupling Step Details
| Parameter | Description |
|---|---|
| Starting Material | Chlorinated intermediate (compound III) |
| Coupling Agent | Imidazole |
| Solvent | Inert solvent (e.g., cyclohexane or similar) |
| Temperature | 30°C to reflux temperature of solvent, preferably 50°C to reflux |
| Reaction Time | 1 to 8 hours, preferably 2 to 4 hours |
| Work-Up | Precipitation of product by adding a solvent, filtration, recrystallization or stirring with inert solvents; alternatively, dilution and filtration without isolation |
Comparative Analysis of Preparation Methods
| Method Aspect | Conventional Methods (Literature) | Patented Method (DE10332684B3) |
|---|---|---|
| Solvents Used | Acetonitrile, toluene (toxic, health concerns) | Cyclohexane (less toxic, safer) |
| Chlorinating Agents | Various, sometimes producing undesired by-products | Thionyl chloride preferred, clean reaction |
| Use of Catalysts | Often required (phase transfer catalysts) | Not required |
| Reaction Temperature | High temperatures (energy-intensive) | Moderate temperatures (25–65°C) |
| By-products | Undesired side products (e.g., from toluene) | Minimal by-products |
| Yield and Purity | Often unsatisfactory or complicated purification | Good yield and purity |
| Industrial Scalability | Limited due to safety and purification issues | Suitable for technical scale |
Summary Table of Reaction Conditions
| Step | Reagents & Solvents | Conditions | Notes |
|---|---|---|---|
| Chlorination | Biphenyl-4-yl(phenyl)methanol, Thionyl chloride, Cyclohexane | 25–65°C, 4–8 h, no catalyst | Vacuum removal of excess reagents |
| Coupling | Chlorinated intermediate, Imidazole, inert solvent | 50°C to reflux, 2–4 h | Product isolated by precipitation or filtration |
Research Findings and Practical Considerations
- The use of cyclohexane as solvent is a key improvement, reducing health hazards and simplifying downstream processing.
- Chlorination with thionyl chloride proceeds cleanly without catalysts, avoiding contamination and simplifying purification.
- The coupling with imidazole is efficient at moderate temperatures, yielding the target compound with high purity.
- Avoiding toxic and hazardous reagents such as benzene, acetonitrile, and Grignard reagents enhances safety and environmental compliance.
- The process is amenable to scale-up due to mild conditions and straightforward work-up.
Q & A
Q. What are the established synthetic pathways for alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-iodobenzyl alcohol and phenylboronic acid, followed by oxidation. Key steps include:
Coupling Reaction : Use a palladium catalyst (e.g., Pd(OAc)₂) with a ligand (e.g., PPh₃) in a polar solvent (e.g., DMF) at 80–100°C for 12–24 hours. Yield optimization requires strict control of oxygen levels and stoichiometric ratios .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted boronic acid and byproducts.
- Critical Factors :
- Catalyst Loading : ≤5 mol% Pd avoids excessive costs while maintaining efficiency.
- Temperature : Higher temperatures (>100°C) risk decomposition of the hydroxyl group.
- Yield : Up to 94% for the intermediate [1,1'-biphenyl]-4-methanol, with subsequent oxidation to the final product .
Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.2–7.6 ppm (biphenyl aromatic protons), δ 4.6 ppm (hydroxymethyl -CH₂OH), and δ 3.8 ppm (benzyl -CH₂-). Splitting patterns confirm substitution positions .
- ¹³C NMR : Signals at ~140 ppm (quaternary biphenyl carbons) and ~65 ppm (hydroxymethyl carbon) .
- Mass Spectrometry (MS) :
- ESI-MS : Molecular ion [M+H]⁺ at m/z 185 (C₁₃H₁₂O⁺) with fragmentation patterns indicating biphenyl cleavage .
- Infrared (IR) : Broad O-H stretch at ~3200–3400 cm⁻¹ and C-O stretch at ~1050 cm⁻¹ .
Q. How does the bifunctional structure (hydroxyl and biphenyl groups) influence catalytic activity in multi-step reactions?
- Case Study : In a Pd/Cu bimetallic catalytic system , the hydroxyl group enables coordination with Cu(II) for oxidation, while the biphenyl backbone stabilizes Pd(II) during Suzuki coupling. For example:
Coupling : Pd catalyzes aryl-iodide coupling to form [1,1'-biphenyl]-4-methanol (94% yield).
Oxidation : Cu(II) oxidizes the hydroxymethyl group to a carbonyl (97% yield) .
- Mechanistic Insight :
- DFT calculations show the hydroxyl group’s lone pairs enhance metal coordination, lowering activation barriers by ~15 kcal/mol .
Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., cytochrome P450). The biphenyl moiety fits hydrophobic pockets, while the hydroxyl forms H-bonds with catalytic residues (e.g., Asp301 in CYP3A4) .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD ≈ 10⁻⁶ M for kinase inhibitors) .
- Validation :
- Compare docking scores (e.g., Glide Score ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme assays .
Q. How can structural analogs of this compound be designed to enhance selectivity in pharmacological applications?
- SAR Table :
- Design Strategy :
- Introduce electron-withdrawing groups (e.g., -NO₂) on the biphenyl ring to modulate redox potential .
Contradictions and Resolutions in Literature
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Analysis :
Catalyst Purity : Use freshly distilled Pd(OAc)₂ to avoid deactivation.
Solvent Choice : DMF outperforms THF due to better boronic acid solubility .
Oxygen Control : Rigorous degassing improves Pd catalyst turnover .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
